molecular formula C9H17NO B578607 ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl CAS No. 1212106-97-2

((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl

Cat. No.: B578607
CAS No.: 1212106-97-2
M. Wt: 155.241
InChI Key: HKTBIXJIDRLJOD-DTWKUNHWSA-N
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Description

((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol hydrochloride: is a chemical compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a unique structure that includes an isoindoline ring system, which is often found in bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol hydrochloride typically involves the reduction of a precursor compound, such as an isoindoline derivative, followed by the introduction of a methanol group. Common reagents used in this process include reducing agents like lithium aluminum hydride or sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol hydrochloride may involve large-scale reduction reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the compound, often using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted isoindoline derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology: In biological research, ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol hydrochloride is studied for its potential effects on cellular processes and its role as a building block for bioactive compounds.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, benefiting from its reactivity and structural features.

Mechanism of Action

The mechanism by which ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoindoline ring system allows it to fit into binding sites on these targets, potentially modulating their activity. This interaction can lead to changes in cellular processes, making the compound valuable in both research and therapeutic contexts.

Comparison with Similar Compounds

  • ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)ethanol
  • ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)propanol

Comparison: Compared to its analogs, ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol hydrochloride offers unique reactivity due to the presence of the methanol group. This functional group allows for a wider range of chemical modifications, making the compound more versatile in synthetic applications. Additionally, the hydrochloride salt form enhances its solubility in aqueous solutions, which is advantageous for biological and medicinal research.

Properties

CAS No.

1212106-97-2

Molecular Formula

C9H17NO

Molecular Weight

155.241

IUPAC Name

[(3aR,7aR)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]methanol

InChI

InChI=1S/C9H17NO/c11-7-9-4-2-1-3-8(9)5-10-6-9/h8,10-11H,1-7H2/t8-,9+/m0/s1

InChI Key

HKTBIXJIDRLJOD-DTWKUNHWSA-N

SMILES

C1CCC2(CNCC2C1)CO

Synonyms

((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl

Origin of Product

United States

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